molecular formula C20H22O2 B13737168 4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol

4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol

Cat. No.: B13737168
M. Wt: 294.4 g/mol
InChI Key: RMFDYAFICDMNOX-UHFFFAOYSA-N
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Description

4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol is a complex organic compound characterized by the presence of hydroxyl groups and methylprop-2-enyl substituents on a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol typically involves the alkylation of a phenolic compound with methylprop-2-enyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts to enhance the reaction rate and selectivity is also common .

Chemical Reactions Analysis

Types of Reactions

4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds .

Scientific Research Applications

4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects due to its phenolic structure.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[4-hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol

InChI

InChI=1S/C20H22O2/c1-13(2)9-17-11-15(5-7-19(17)21)16-6-8-20(22)18(12-16)10-14(3)4/h5-8,11-12,21-22H,1,3,9-10H2,2,4H3

InChI Key

RMFDYAFICDMNOX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC(=C)C)O

Origin of Product

United States

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